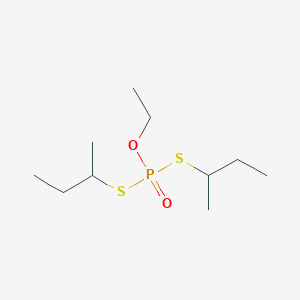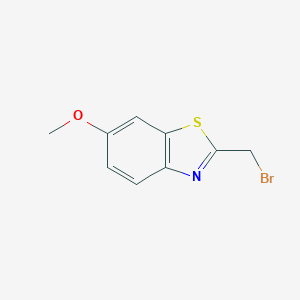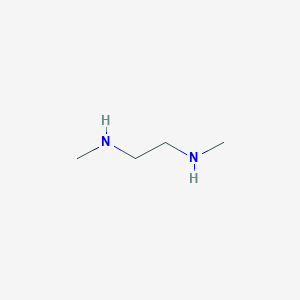
1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is a complex compound with a unique structure that has attracted the attention of many researchers in the field of chemistry. This compound has shown great potential in various scientific research applications, including catalysis, material science, and drug development. In
Mecanismo De Acción
The mechanism of action of 1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium in catalytic reactions involves the transfer of oxygen atoms from the chromium center to the substrate. The imidazole ligand acts as a proton shuttle, facilitating the transfer of protons during the reaction. The compound has also been found to undergo redox reactions, which play a crucial role in its catalytic activity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium. However, studies have shown that the compound is relatively non-toxic and does not cause significant damage to cells or tissues. It has also been found to have low cytotoxicity, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is its high catalytic activity and selectivity. It has also been found to be stable under a wide range of reaction conditions, making it a versatile catalyst. However, the compound is relatively expensive, which may limit its use in large-scale industrial applications.
Direcciones Futuras
1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium has shown great potential in various scientific research applications. Future research could focus on improving the synthesis method to reduce the cost of production. There is also potential for the compound to be used in drug development, as it has low cytotoxicity and could be used as a building block for the synthesis of novel drug candidates. Additionally, further research could explore the use of the compound in energy storage and conversion applications.
Métodos De Síntesis
The synthesis of 1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium involves the reaction of chromium(III) acetate with imidazole in the presence of hydrogen peroxide. The resulting compound is a dark green solid that is soluble in water and organic solvents. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium has been extensively studied for its catalytic properties. It has been found to be an efficient catalyst for various organic transformations, including oxidation, epoxidation, and cyclopropanation reactions. The compound has also been used as a precursor for the synthesis of other chromium-based catalysts.
The compound has also shown potential in material science. It has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. The MOFs have shown promise in gas storage, separation, and sensing applications.
Propiedades
IUPAC Name |
1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4N2.2Cr.7O/c2*1-2-5-3-4-1;;;;;;;;;/h2*1-3H,(H,4,5);;;;;;;;;/q;;;;;;;;;2*-1/p+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMPYYBPKIVDBH-UHFFFAOYSA-P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[NH+]=CN1.C1=C[NH+]=CN1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cr2N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
CAS RN |
109201-26-5 |
Source


|
| Record name | 1H-Imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














